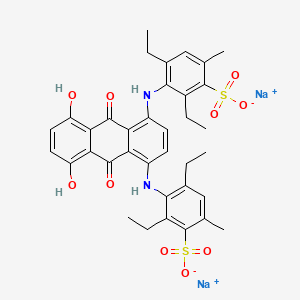
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- typically involves the reaction of 2,4-dibromo-5-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the desired oxirane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to debrominated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic substitution: Produces ring-opened products with various functional groups.
Oxidation: Yields diols or other oxidized compounds.
Reduction: Results in debrominated derivatives.
Applications De Recherche Scientifique
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in applications such as drug development, where the compound can modify specific proteins or enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2,4-Dichlorophenoxy)methyl)oxirane
- 2-((2,4-Difluorophenoxy)methyl)oxirane
- 2-((2,4-Dimethylphenoxy)methyl)oxirane
Uniqueness
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. Compared to its chlorinated or fluorinated analogs, the brominated compound may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
72727-69-6 |
|---|---|
Formule moléculaire |
C10H10Br2O2 |
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
2-[(2,4-dibromo-5-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-2-10(9(12)3-8(6)11)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3 |
Clé InChI |
ZBJLKYJROIWGKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)Br)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


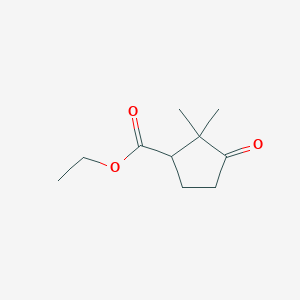
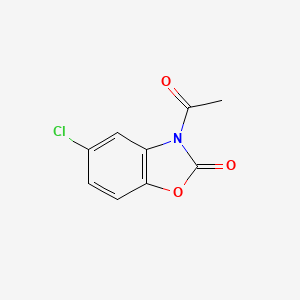
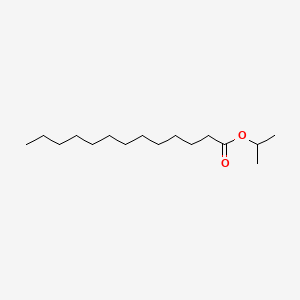
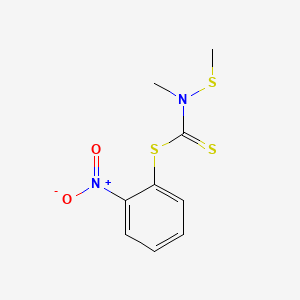
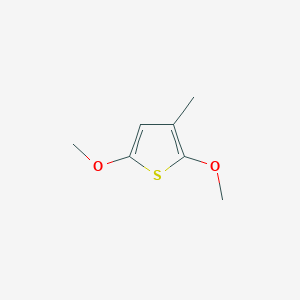
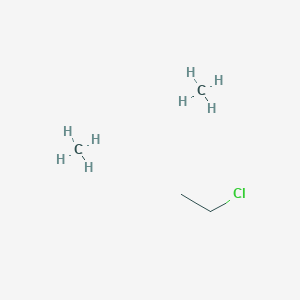
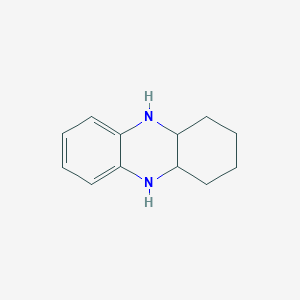
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)

![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)


